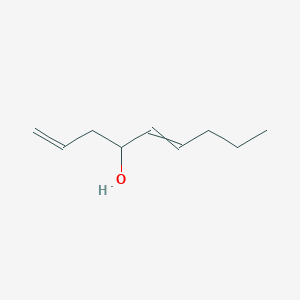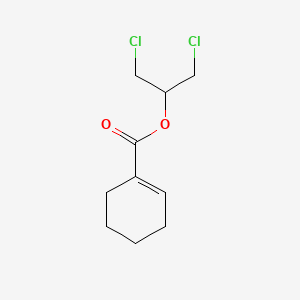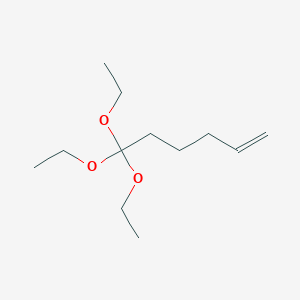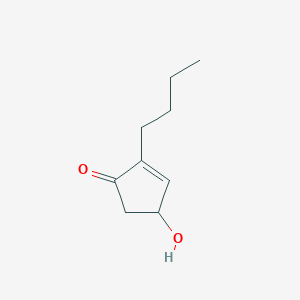![molecular formula C10H14O3 B14505683 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 62961-60-8](/img/structure/B14505683.png)
4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)bicyclo[222]oct-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. The resulting adduct is then subjected to hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: 4-(Alkoxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
科学的研究の応用
4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but lacks the double bond in the bicyclic ring.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group instead of the hydroxymethyl group
Uniqueness
4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to its combination of a hydroxymethyl group and a carboxylic acid group within a bicyclic structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
62961-60-8 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-6-10-3-1-7(2-4-10)8(5-10)9(12)13/h1,3,7-8,11H,2,4-6H2,(H,12,13) |
InChIキー |
YNYYAZHYOZKWDR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C1C=C2)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)






![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
